methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
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Overview
Description
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine intermediate with a chloroethylating agent such as 2-chloroethanol in the presence of a base like sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules. The benzoxazine ring can interact with specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2-bromoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
- Methyl 2-[2-(2-iodoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
- Methyl 2-[2-(2-fluoroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
Uniqueness
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The chloroethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the benzoxazine ring provides a stable and rigid framework, contributing to the compound’s overall stability and potential biological activity.
Properties
IUPAC Name |
methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICMPVLTXSLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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